molecular formula C19H13NO B11850285 9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl- CAS No. 62578-45-4

9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-

Cat. No.: B11850285
CAS No.: 62578-45-4
M. Wt: 271.3 g/mol
InChI Key: ZCATWRPSEYUVHI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl- belongs to the class of fused heterocyclic systems combining aromatic and ketonic functionalities. Its IUPAC name is derived through the following systematic analysis:

  • Parent structure identification : The core framework consists of a bicyclic system formed by fusing a benzene ring (indene) with a pyridinone ring. The numbering follows the orientation where the pyridinone oxygen occupies position 9, as shown in the indeno[2,1-c]pyridin-9-one system.
  • Substituent assignment :
    • A methyl group (-CH₃) is attached to position 3 of the indeno-pyridinone scaffold.
    • A phenyl group (-C₆H₅) is bonded to position 1 of the same scaffold.

The structural representation (Figure 1) highlights the fused indene and pyridinone rings, with substituents at positions 1 (phenyl) and 3 (methyl). The ketone group at position 9 is critical to the compound’s electronic configuration.

Table 1: Structural Descriptors

Feature Position Functional Group
Fused bicyclic system 1–9 Indeno-pyridinone
Substituent 1 1 Phenyl
Substituent 2 3 Methyl
Ketone 9 Oxo (C=O)

The SMILES notation for this compound is:
O=C1C2=C(C3=C1N=CC=C3)C4=C(C=CC=C4)C1=C(C=CN=C12)C(C)(C)

Alternative Naming Conventions in Heterocyclic Chemistry Literature

In non-IUPAC literature, fused heterocycles like this compound are often described using:

  • Trivial names : Analogous to “azafluorenones,” where a nitrogen atom replaces a carbon in the fluorenone structure. For example, the parent indeno-pyridinone system is sometimes called 4-azafluorenone , though this term does not specify substituents.
  • Fused-ring descriptors : Older publications may use terms like “benzopyridinone” or “indeno-azaarene” to emphasize the fusion pattern.
  • Substituent-focused nomenclature : In synthetic chemistry contexts, the compound might be abbreviated as 3-Me-1-Ph-indeno[2,1-c]pyridin-9-one to highlight the methyl and phenyl groups.

Table 2: Alternative Names in Literature

Name Type Example Source Reference
Trivial 3-Methyl-1-phenyl-4-azafluorenone
Positional abbreviation 1-Ph-3-Me-indeno[2,1-c]pyridinone
Functional hybrid Phenyl-methyl-indeno-pyridinone ketone

CAS Registry Number and PubChem Identifier Cross-Reference

As of the latest available data (May 2025), the specific CAS Registry Number and PubChem CID for 9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl- have not been assigned in public databases. However, cross-referencing structurally analogous compounds provides insight:

  • Related CAS entries :

    • 69649-06-5 : 3,5,8-Trimethyl-9H-indeno[2,1-c]pyridin-9-one
    • 3882-46-0 : 5H-Indeno[1,2-b]pyridin-5-one (isomeric variant)
    • 213540810 : Unsubstituted indeno-pyridinone derivatives
  • PubChem relationships :

    • Substituent modifications (e.g., methyl or phenyl groups) on the indeno-pyridinone scaffold correlate with CID entries such as 77489 (5H-Indeno[1,2-b]pyridin-5-one) and 135399895 (dimethylglyoxime-containing analogs).

Table 3: Cross-Referenced Identifiers for Analogous Compounds

Compound CAS Registry PubChem CID
3,5,8-Trimethyl-9H-indeno[2,1-c]pyridin-9-one 69649-06-5 Not listed
5H-Indeno[1,2-b]pyridin-5-one 3882-46-0 77489
9H-Indeno[2,1-b]pyridin-9-one Not assigned 42613

For precise identification, researchers should synthesize the compound and submit it to CAS or PubChem for formal registration.

Properties

CAS No.

62578-45-4

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

3-methyl-1-phenylindeno[2,1-c]pyridin-9-one

InChI

InChI=1S/C19H13NO/c1-12-11-16-14-9-5-6-10-15(14)19(21)17(16)18(20-12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

ZCATWRPSEYUVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

9H-Indeno[2,1-c]pyridine (CAS 244-40-6)
  • Formula : C₁₂H₉N
  • Molecular Weight : 167.21 g/mol
  • Key Differences : Lacks the ketone group and substituents (methyl/phenyl).
  • Properties: Melting Point: 79°C (cyclohexane solvate) . Boiling Point: 180–185°C (18 Torr) .
9H-Indeno[2,1-c]pyridazin-9-one (CAS 100595-22-0)
  • Key Difference : Pyridazine ring replaces pyridine, introducing an additional nitrogen.

Substituent and Saturation Effects

2-Methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine (CAS 82-88-2)
  • Formula : C₁₉H₁₉N
  • Key Differences : Partial saturation (dihydro/tetrahydro) and methyl at position 2.
  • Pharmacological Relevance : Exhibits H1 receptor antagonism, likely due to enhanced conformational flexibility from saturation .
2-Benzyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine HCl
  • Key Differences : Benzyl substituent at position 2 and full saturation.
  • Activity: Higher H1 receptor potency compared to non-benzylated analogues, attributed to increased lipophilicity and steric bulk .

Physicochemical and Thermal Properties

Compound Molecular Weight (g/mol) XLogP TPSA (Ų) Thermal Stability (if available)
3-Methyl-1-phenyl derivative 271.31 4.1 29.96 Inferred higher due to methyl
9H-Indeno[2,1-c]pyridine 167.21 3.5* 12.36 Lower (no stabilizing substituents)
2-Benzyl tetrahydro derivative 261.36 5.2* 15.79 Moderate (alkyl chain increases stability)

*Note: XLogP values for analogues estimated based on structural similarity.

Spectroscopic Comparisons

  • ¹³C NMR :
    • Target Compound : Carbonyl at 188.0 ppm; nitrile carbons at 114.6 ppm in derivatives .
    • 2-Alkyl-9-phenyl Derivatives : Alkyl substituents (e.g., benzyl) cause upfield shifts (~25–30 ppm for CH₂ groups) .
  • ¹H NMR :
    • Methyl groups in target compound (δ ~2.5 ppm) vs. benzyl protons (δ ~3.5–4.0 ppm) in analogues .

Biological Activity

9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl (CAS No. 62578-45-4) is a heterocyclic compound characterized by its indeno-pyridine core, which has garnered interest in various fields of biological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is C19H13NOC_{19}H_{13}NO, with a molecular weight of 271.3 g/mol. Its structure features an indeno-pyridine framework that contributes to its unique chemical reactivity and biological interactions.

PropertyValue
CAS Number62578-45-4
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
IUPAC Name3-methyl-1-phenylindeno[2,1-c]pyridin-9-one
InChI KeyZCATWRPSEYUVHI-UHFFFAOYSA-N

The biological activity of 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to fit into specific binding sites, which can modulate the activity of these targets. Research indicates that it may exhibit antitumor and antibacterial properties by inhibiting cell proliferation and bacterial growth.

Antitumor Activity

Studies have shown that derivatives of indeno-pyridine compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of breast cancer cell lines through mechanisms involving increased apoptosis and reduced trans-endothelial migration .

Antibacterial Activity

The compound's antibacterial properties have been explored in various studies. It has been reported to exhibit activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate effective antibacterial action at low concentrations .

Case Studies

  • Antitumor Effects : A study investigated the effects of indeno-pyridine derivatives on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner .
  • Antibacterial Effects : In another research effort, the antibacterial efficacy of similar compounds was tested against biofilm-forming bacteria. The study found that certain derivatives exhibited MIC values as low as 0.156 mg/mL against S. aureus in both planktonic and biofilm states, suggesting strong potential for clinical applications in treating bacterial infections .

Q & A

What are the recommended synthetic routes for 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, including cyclization and condensation steps. For example:

  • Step 1 : Formation of the indenopyridine core via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions.
  • Step 2 : Introduction of the 3-methyl and 1-phenyl substituents through nucleophilic substitution or Suzuki-Miyaura coupling .
  • Key conditions : Use of solvents like dimethylformamide (DMF) or 1,4-dioxane, catalysts such as palladium(0) complexes, and temperatures between 80–100°C to optimize cyclization efficiency .
  • Yield optimization : Adjusting pH (e.g., ammonium hydroxide for deprotonation) and using inert atmospheres (N₂/Ar) to minimize side reactions .

How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For example, the carbonyl group (C=O) at position 9 appears as a distinct peak near 190 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₃NO, MW 271.31) and detects isotopic patterns .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in related indenopyridine derivatives (e.g., bond angles and torsion angles in the fused ring system) .

What computational tools predict the physicochemical properties of this compound, and how do they guide experimental design?

  • LogP (lipophilicity) : Calculated as ~4.1 using XLogP3, indicating moderate hydrophobicity. This predicts solubility in organic solvents (e.g., DCM, THF) and informs solvent selection for reactions .
  • Topological polar surface area (TPSA) : ~30 Ų, suggesting limited membrane permeability, relevant for biological studies .
  • Density functional theory (DFT) : Models electronic transitions (e.g., HOMO-LUMO gaps) to explain UV-Vis absorption patterns .

How do structural modifications (e.g., substituent changes) affect the compound’s reactivity or bioactivity?

A comparative analysis of structurally similar compounds reveals:

Derivative Substituents Key Effects
3-Methyl-1-phenyl (target)Methyl at C3, phenyl at C1Enhanced thermal stability and π-π stacking in solid state
5-Bromo-9H-indeno[2,1-c]pyridineBromine at C5Increased electrophilicity for cross-coupling reactions
3-Acetyl-2-methyl-4-phenylAcetyl at C3Higher solubility in polar aprotic solvents

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Yield discrepancies : Re-evaluate reaction parameters (e.g., catalyst loading, purity of reagents) and validate protocols using control experiments .
  • Spectroscopic mismatches : Cross-reference data with structurally validated analogs (e.g., 9-hydroxyrisperidone derivatives) and confirm via independent techniques (e.g., IR for carbonyl groups) .

What strategies are recommended for analyzing byproducts or impurities during synthesis?

  • HPLC-MS : Detects low-abundance impurities (e.g., dehalogenated or dimerized byproducts) .
  • Isolation and crystallization : Purify intermediates before critical steps (e.g., cyclization) to minimize side reactions .
  • Comparative TLC : Monitor reaction progress and identify unreacted starting materials .

How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

  • In silico docking : Screen against target proteins (e.g., kinases) using software like AutoDock to predict binding affinities .
  • In vitro assays : Test cytotoxicity and enzyme inhibition (e.g., using MTT assays or fluorescence-based enzymatic kits) .
  • SAR studies : Modify substituents systematically (e.g., replace phenyl with heteroaromatic groups) to optimize activity .

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